4-Bromotoluene-2,3,5,6-D4
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Overview
Description
4-Bromotoluene-2,3,5,6-D4 is a deuterated derivative of 4-bromotoluene, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound is often used as a stable isotope-labeled compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromotoluene-2,3,5,6-D4 typically involves the bromination of toluene followed by deuteration. One common method includes the use of deuterated reagents to replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and deuteration processes. The bromination step is usually carried out in a controlled environment to ensure high yield and purity. The deuteration process involves the use of deuterium gas or deuterated solvents under specific conditions to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Bromotoluene-2,3,5,6-D4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 4-bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: The major product is toluene.
Scientific Research Applications
4-Bromotoluene-2,3,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of brominated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of brominated drugs.
Industry: Used in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromotoluene-2,3,5,6-D4 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromotoluene: The non-deuterated version of 4-Bromotoluene-2,3,5,6-D4.
2-Bromotoluene: A positional isomer with the bromine atom at the 2-position.
3-Bromotoluene: A positional isomer with the bromine atom at the 3-position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in NMR spectroscopy and metabolic tracing. The presence of deuterium atoms also makes it less reactive compared to its non-deuterated counterparts, providing a distinct advantage in certain research applications .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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